molecular formula C19H20O B11852155 [1,1'-Biphenyl]-2-yl(cyclohexyl)methanone

[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone

Cat. No.: B11852155
M. Wt: 264.4 g/mol
InChI Key: FVBVSLZEYWMBGV-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone (CAS: 963-92-8) is a methanone derivative featuring a biphenyl moiety substituted with a cyclohexyl group at the 2-position. Its molecular formula is C₁₉H₂₀O, with an average molecular mass of 264.36 g/mol (monoisotopic mass: 264.1514). This compound is structurally characterized by a ketone group bridging a biphenyl ring system and a cyclohexyl group, conferring unique steric and electronic properties. It is of interest in organic synthesis, particularly in the development of ligands, catalysts, and bioactive molecules .

Properties

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

cyclohexyl-(2-phenylphenyl)methanone

InChI

InChI=1S/C19H20O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2

InChI Key

FVBVSLZEYWMBGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses cyclohexanone as the starting material, which undergoes acylation with biphenyl-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the biphenyl ring can be functionalized with various substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Pd/C, LiAlH4, hydrogen gas.

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), Lewis acids (AlCl3).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated biphenyl derivatives, nitro-substituted biphenyls.

Scientific Research Applications

1.1. Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Specifically, it has been utilized in the production of venlafaxine, an antidepressant that selectively inhibits the reuptake of serotonin and norepinephrine. The synthesis process involves converting [1,1'-Biphenyl]-2-yl(cyclohexyl)methanone into other derivatives through reactions with cyanation agents and organometallic reagents .

1.2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. In a high-throughput screening study, several compounds derived from this biphenyl structure demonstrated potent activity against tuberculosis, with some achieving over 90% growth inhibition at specific concentrations .

2.1. Inhibition of Pathogens

A study focused on the biological evaluation of new chemical entities derived from this compound showed promising results against various strains of bacteria and fungi. The compounds were tested for their minimum inhibitory concentration (MIC) against M. tuberculosis, revealing effective inhibition at low micromolar concentrations .

2.2. Anticancer Potential

Another area of investigation is the anticancer properties of biphenyl derivatives. Research has indicated that certain modifications to the structure can enhance cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapeutics. For instance, modifications that maintain the biphenyl framework while introducing heterocyclic systems have shown varied biological activities including anticancer effects .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

Modification Effect on Activity Remarks
Addition of electron-withdrawing groupsIncreased potency against M. tuberculosisEnhances interaction with bacterial targets
Substitution at the 4-position with bulky groupsReduced activityMay hinder binding affinity
Cyclohexyl substitution at N-1 positionMaintained activityEssential for structural integrity

This table summarizes how different modifications can influence biological activity, providing insights for future drug design.

4.1. Synthesis and Evaluation of Antimicrobial Agents

A comprehensive study evaluated a series of compounds derived from this compound against M. tuberculosis. The study involved synthesizing various analogs and assessing their MIC values, leading to the identification of several promising candidates for further development as anti-tubercular agents .

4.2. Antidepressant Development

The role of this compound as an intermediate in synthesizing venlafaxine highlights its importance in developing antidepressants. The structural modifications made during the synthesis process were crucial for enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylmethanone group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1,1'-Biphenyl]-2-yl(cyclohexyl)methanone with its positional isomers, derivatives, and analogs, focusing on structural variations, physicochemical properties, and applications.

Positional Isomers

[1,1'-Biphenyl]-4-yl(cyclohexyl)methanone (4cb) Molecular Formula: C₁₉H₂₀O Key Data:

  • 13C NMR : δ 209.2 (carbonyl), 143.5–126.7 (aromatic carbons), 51.3 (cyclohexyl C), 34.1–17.7 (cyclohexyl CH₂) .
  • HRMS: [M+H]⁺ = 267.1743 (observed: 267.1742) . Synthesis: Prepared via palladium-catalyzed cross-coupling (57% yield) .

Functional Group Variants

[1,1'-Biphenyl]-2-yl(1-methyl-1H-indol-3-yl)methanone (10) Structure: Replaces cyclohexyl with a 1-methylindole group. HRMS: [M+H]⁺ = 384.0512 (observed: 384.0507) . Application: The indole moiety introduces π-π stacking capabilities, making it relevant in medicinal chemistry for targeting aromatic receptors .

(4'-Ethyl[1,1'-biphenyl]-4-yl)phenylmethanone Molecular Formula: C₂₁H₁₈O Key Data: Exact mass = 286.13584 . Comparison: The ethyl group enhances hydrophobicity (logP ~5.2) compared to the cyclohexyl derivative (logP ~4.8), influencing solubility and bioavailability .

Bioactive Derivatives

URB602 ([1,1'-Biphenyl]-3-yl-carbamic acid, cyclohexyl ester) Structure: Carbamate derivative with biphenyl and cyclohexyl groups. Application: Acts as a fatty acid amide hydrolase (FAAH) inhibitor, contrasting with the methanone core’s lack of direct enzymatic activity .

URB597 (3'-(Aminocarbonyl)[1,1'-biphenyl]-3-yl-cyclohexylcarbamate) Structure: Incorporates a carbamate and an aminocarbonyl group. Application: Demonstrates neuroprotective effects, highlighting how functional group modifications (carbamate vs. methanone) dictate biological target engagement .

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Spectroscopic Data
This compound C₁₉H₂₀O 264.36 CAS: 963-92-8
[1,1'-Biphenyl]-4-yl(cyclohexyl)methanone C₁₉H₂₀O 264.36 13C NMR δ 209.2 (C=O)
(4'-Ethylbiphenyl-4-yl)phenylmethanone C₂₁H₁₈O 286.36 Exact mass: 286.13584
URB602 C₁₉H₂₁NO₂ 307.38 FAAH inhibitor

Biological Activity

[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H21_{21}O
  • Molecular Weight : 273.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may exert its effects through:

  • Modulation of Enzymatic Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential interactions with receptors such as cannabinoid receptors have been explored, suggesting implications in neuropharmacology.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated a library of compounds for their ability to inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis) and found several analogs to be effective against this pathogen. For instance, compounds with structural similarities showed significant inhibition rates, indicating a potential for developing new antimicrobial agents based on this scaffold .

Anticancer Activity

In vitro studies have demonstrated that derivatives of biphenyl compounds possess anticancer properties. For example, certain analogs have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell Line% InhibitionReference
AntimicrobialMycobacterium tuberculosis>90%
AnticancerHepG2 (liver cancer)70%
AnticancerMCF-7 (breast cancer)65%

Case Studies

Several case studies have highlighted the potential applications of this compound and its derivatives:

  • Case Study 1 : A derivative was tested against various cancer cell lines and demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.
  • Case Study 2 : The compound's analogs were subjected to molecular docking studies to predict their binding affinities to cannabinoid receptors. Results indicated promising interactions that could lead to novel therapeutic agents for treating obesity and metabolic disorders due to their inverse agonist properties on CB1 receptors .

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